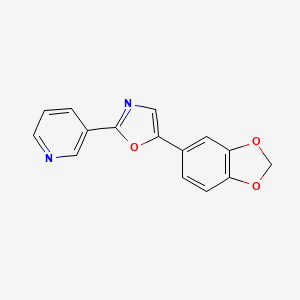
チルカロール
概要
説明
科学的研究の応用
Tirucallol has a wide range of scientific research applications in various fields:
作用機序
チルカロールは、好中球遊走の阻害や炎症性サイトカインの抑制など、様々なメカニズムを通じて効果を発揮します . この化合物は、TNF-α刺激ヒト大動脈内皮細胞におけるVCAM-1やICAM-1などの接着分子の発現に影響を与えます . さらに、チルカロールは、炎症の主要な調節因子であるNF-κB p65のリン酸化を阻害します .
類似化合物の比較
チルカロールは、ユーフォル、ユーフォルボール、ラノステロールなどの他のトリテルペノイドと構造的に似ています . チルカロールは、その特定の生物活性と作用機序においてユニークです。例えば:
ユーフォル: 構造は似ていますが、異なる抗炎症作用を持っています.
ユーフォルボール: その抗がん作用で知られています.
ラノステロール: 主にコレステロール生合成における役割について研究されています.
これらの化合物は、類似の構造的特徴を共有していますが、特定の生物活性と応用において異なります.
生化学分析
Biochemical Properties
Tirucallol interacts with various enzymes and proteins in biochemical reactions. For instance, the genes EutTTS4 and EutTTS5, which encode for euphol/tirucallol and tirucallol synthase, are highly expressed in leaf and stem tissue . These enzymes play a crucial role in the synthesis of Tirucallol .
Molecular Mechanism
Tirucallol exerts its effects at the molecular level through various mechanisms. It is likely to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
Tirucallol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
準備方法
合成経路と反応条件
チルカロールは、超音波アシストネブライザー抽出と固相抽出(UANE-SPE)を組み合わせた様々な方法によって合成することができます . この方法は、超音波を使用し、植物材料からチルカロールの抽出効率を高めることを含みます。 抽出溶媒の種類、サンプル量、吸着剤の種類と量、抽出時間、溶出溶媒の体積などの実験条件は、高い収率を得るために最適化されています .
工業生産方法
チルカロールの工業生産は、エタノール抽出を用いて、Euphorbia pekinensisの乾燥根からチルカロールを抽出することを含みます . この方法では、チルカロールを純粋な形で単離するために、精製工程が続きます。 このプロセスは、大規模生産のために効率的でスケーラブルになるように設計されています .
化学反応の分析
反応の種類
チルカロールは、酸化、還元、置換反応など、様々な化学反応を起こします . これらの反応は、化合物の構造を変更し、その生物活性を高めるために不可欠です.
一般的な試薬と条件
チルカロールの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、望ましい結果が得られるようにします .
形成される主な生成物
チルカロールの反応から形成される主な生成物には、化合物の酸化誘導体と還元型が含まれます . これらの生成物は、しばしば、その増強された生物活性と潜在的な治療応用について研究されています .
科学研究への応用
チルカロールは、様々な分野で幅広い科学研究への応用を持っています。
類似化合物との比較
Tirucallol is structurally similar to other triterpenoids, such as euphol, euphorbol, and lanosterol . it is unique in its specific biological activities and mechanisms of action. For example:
Euphol: Similar in structure but has distinct anti-inflammatory properties.
Euphorbol: Known for its anti-cancer activities.
Lanosterol: Primarily studied for its role in cholesterol biosynthesis.
These compounds share similar structural features but differ in their specific biological activities and applications.
特性
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-HGKXYCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317294 | |
| Record name | (+)-Tirucallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tirucallol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-46-5 | |
| Record name | (+)-Tirucallol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tirucallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tirucallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tirucallol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 - 134.5 °C | |
| Record name | Tirucallol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities associated with tirucallol?
A1: Tirucallol has demonstrated notable anti-inflammatory [, ] and antifungal [] activities. Additionally, research suggests potential antidiabetic and anticholinesterase properties [].
Q2: How does tirucallol exert its anti-inflammatory effects?
A2: Studies using human aortic endothelial cells (HAEC) show that tirucallol significantly inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), both crucial for leukocyte adhesion and atherogenesis [, ]. Furthermore, tirucallol reduces monocyte binding to TNF-α stimulated HAECs and attenuates the phosphorylation of NFkB p65, a key inflammatory signaling molecule [, ].
Q3: What is the molecular formula and weight of tirucallol?
A3: The molecular formula of tirucallol is C30H50O, and its molecular weight is 426.72 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize tirucallol?
A4: Tirucallol is commonly characterized using techniques like gas chromatography-mass spectrometry (GC-MS) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , ], and infrared (IR) spectroscopy []. These methods provide insights into the compound's structure, purity, and presence in complex mixtures.
Q5: What are the primary natural sources of tirucallol?
A5: Tirucallol is found in various plant species, notably those belonging to the Euphorbia genus. Significant sources include Euphorbia tirucalli [, , , , , ], Euphorbia kansui [, ], and Pistacia vera (Pistachio) [].
Q6: How is tirucallol biosynthesized in plants?
A6: Tirucallol biosynthesis involves the cyclization of the triterpene precursor squalene, a process catalyzed by oxidosqualene cyclases (OSCs) [, ]. Research on Euphorbia tirucalli identified EtOSC5 as a key OSC involved in tirucallol production, yielding both tirucallol and its isomer euphol [].
Q7: Have computational methods been used to study tirucallol?
A8: Yes, molecular docking studies have been conducted to investigate the interaction of tirucallol with specific targets. One study explored the binding of tirucallol with the ecdysone receptor of lepidopteran pests []. The results suggested potential for tirucallol to act as an ecdysone agonist or antagonist, offering insights into its insecticidal properties.
Q8: What analytical methods are employed to quantify tirucallol?
A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying tirucallol in plant materials and extracts [, , ]. This method allows for the separation and quantification of tirucallol from other compounds present in complex matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


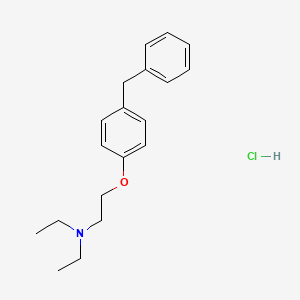
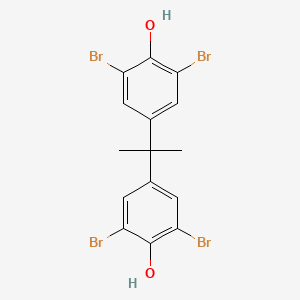
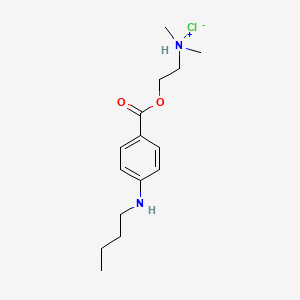

![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)

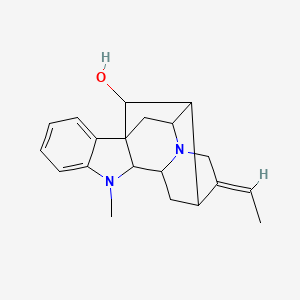



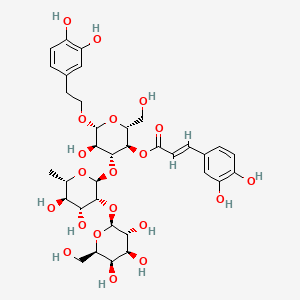
![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)
